Btk-IN-31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

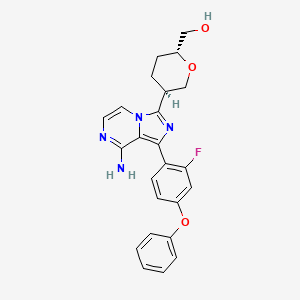

C24H23FN4O3 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[(2R,5R)-5-[8-amino-1-(2-fluoro-4-phenoxyphenyl)imidazo[1,5-a]pyrazin-3-yl]oxan-2-yl]methanol |

InChI |

InChI=1S/C24H23FN4O3/c25-20-12-17(32-16-4-2-1-3-5-16)8-9-19(20)21-22-23(26)27-10-11-29(22)24(28-21)15-6-7-18(13-30)31-14-15/h1-5,8-12,15,18,30H,6-7,13-14H2,(H2,26,27)/t15-,18+/m0/s1 |

InChI Key |

HBZJYWPPPVDNBJ-MAUKXSAKSA-N |

Isomeric SMILES |

C1C[C@@H](OC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)CO |

Canonical SMILES |

C1CC(OCC1C2=NC(=C3N2C=CN=C3N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)CO |

Origin of Product |

United States |

Foundational & Exploratory

Btk-IN-31: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Btk-IN-31 is a selective, non-covalently reversible inhibitor of Bruton's tyrosine kinase (BTK) with the significant advantage of being permeable to the blood-brain barrier (BBB). This characteristic positions this compound as a promising research tool and potential therapeutic candidate for a range of conditions, including immune disorders, cancer, cardiovascular diseases, viral infections, inflammation, metabolic/endocrine dysfunctions, and neurological disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by representative data and experimental protocols typical for non-covalent, reversible BTK inhibitors.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell antigen receptor (BCR) signaling and B-cell activation. The activation of BTK is a critical step in the signaling cascade that promotes B-cell proliferation, survival, and differentiation. Consequently, BTK has emerged as a key therapeutic target for various B-cell malignancies and autoimmune diseases.

Mechanism of Action of this compound

This compound functions as a selective, non-covalent, and reversible inhibitor of BTK. Unlike covalent inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, this compound binds reversibly, offering a different pharmacological profile that may mitigate certain off-target effects and resistance mechanisms. Its ability to cross the blood-brain barrier opens up avenues for investigating its efficacy in neurological conditions with an inflammatory component.

Biochemical Potency

While specific quantitative data for this compound is not publicly available, the following table presents representative biochemical assay data for a similar class of non-covalent, reversible BTK inhibitors.

| Parameter | Value | Description |

| IC | 0.5 - 10 nM | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50%. |

| K | 0.1 - 5 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower K |

Cellular Activity

The cellular activity of BTK inhibitors is typically assessed by measuring the inhibition of BTK-dependent signaling pathways in relevant cell lines. The following table shows representative cellular assay data.

| Parameter | Cell Line | Value | Description |

| pBTK (Y223) IC | Ramos (B-cell lymphoma) | 1 - 50 nM | The concentration of the inhibitor that reduces the autophosphorylation of BTK at tyrosine 223 by 50%, a key marker of BTK activation. |

| Cell Proliferation IC | TMD8 (ABC-DLBCL) | 10 - 200 nM | The concentration of the inhibitor that reduces the proliferation of a BTK-dependent cancer cell line by 50%. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BTK inhibitors. Below are representative protocols for key experiments.

BTK Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of a test compound against purified BTK enzyme.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by BTK. The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl

2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) -

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr polymer)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Test compound (e.g., this compound)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test

The Role of Btk-IN-31 in B-Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific inhibitor Btk-IN-31 is limited in publicly available scientific literature. This guide provides a comprehensive overview of the role of a selective, non-covalent, and blood-brain barrier permeable Bruton's tyrosine kinase (Btk) inhibitor, using this compound as a representative molecule. The experimental data and protocols described are based on established methodologies for characterizing similar Btk inhibitors and should be considered illustrative.

Abstract

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling. Its function is indispensable for B-cell development, activation, proliferation, and survival. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases. Btk inhibitors have emerged as a transformative class of therapeutics. This technical guide focuses on the role of this compound, a selective, non-covalently reversible, and blood-brain barrier (BBB) permeable Btk inhibitor, in modulating B-cell signaling pathways. We will explore its mechanism of action, present illustrative quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows.

Introduction to B-Cell Receptor Signaling and the Role of Btk

The B-cell receptor (BCR) is a multimeric protein complex on the surface of B-lymphocytes that recognizes and binds to specific antigens. Upon antigen binding, the BCR initiates a complex signaling cascade that dictates the fate of the B-cell, leading to its activation, proliferation, differentiation into antibody-secreting plasma cells, or anergy and apoptosis.

A key mediator in this intricate signaling network is Bruton's tyrosine kinase (Btk). Btk is a member of the Tec family of kinases and is expressed in B-cells and myeloid cells. Following BCR engagement, a series of phosphorylation events leads to the recruitment of Btk to the plasma membrane and its subsequent activation. Activated Btk then phosphorylates downstream substrates, most notably phospholipase C-gamma 2 (PLCγ2). This phosphorylation of PLCγ2 is a pivotal event, leading to the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activation of protein kinase C (PKC), respectively. These events culminate in the activation of downstream transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of genes essential for B-cell responses.

Given its central role, Btk represents a prime therapeutic target for diseases characterized by aberrant B-cell activity.

This compound: A Selective, Non-Covalent, and Brain-Permeable Btk Inhibitor

This compound is a small molecule inhibitor of Btk.[1][2][3][4][5][6] Its key characteristics, based on available information, are:

-

Selectivity: It specifically targets Btk, which is crucial for minimizing off-target effects and associated toxicities.

-

Non-covalent and Reversible Binding: Unlike first-generation covalent inhibitors that form a permanent bond with Cysteine 481 in the Btk active site, this compound binds reversibly. This can be advantageous in managing certain adverse events and may offer efficacy against some resistance mutations that alter the covalent binding site.

-

Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is a significant feature, suggesting potential therapeutic applications for central nervous system (CNS) lymphomas and other neurological conditions with an inflammatory B-cell component.[1][2][3][4][5][6][7]

Mechanism of Action

This compound, as a non-covalent inhibitor, is designed to bind to the ATP-binding pocket of Btk, preventing the kinase from binding ATP and autophosphorylating, as well as phosphorylating its downstream substrates. This inhibition of Btk's catalytic activity effectively blocks the propagation of the BCR signal, leading to a dampening of B-cell activation, proliferation, and survival signals.

Quantitative Data on Btk Inhibition

While specific quantitative data for this compound is not publicly available, the following tables illustrate the types of data that are critical for characterizing a novel Btk inhibitor. The values presented are hypothetical and for illustrative purposes only, based on typical profiles of potent and selective Btk inhibitors.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line | Endpoint | Hypothetical IC50/EC50 (nM) |

| Biochemical Kinase Assay | Btk | N/A | IC50 | 1.5 |

| Cellular Btk Autophosphorylation | Ramos (Burkitt's Lymphoma) | p-Btk (Y223) | IC50 | 5.2 |

| Cellular PLCγ2 Phosphorylation | Ramos | p-PLCγ2 (Y759) | IC50 | 7.8 |

| B-cell Proliferation Assay | Primary Human B-cells | Proliferation | EC50 | 15.4 |

| Apoptosis Assay | TMD8 (ABC-DLBCL) | Apoptosis | EC50 | 25.0 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Hypothetical IC50 (nM) | Selectivity (Fold vs. Btk) |

| Btk | 1.5 | 1 |

| Tec | 150 | 100 |

| Itk | >1000 | >667 |

| EGFR | >5000 | >3333 |

| Src | 800 | 533 |

Table 3: Pharmacokinetic Properties of this compound (Illustrative)

| Parameter | Species | Value (Hypothetical) |

| Oral Bioavailability (%) | Mouse | 60 |

| Cmax (ng/mL) | Rat | 850 |

| Tmax (h) | Rat | 1.5 |

| Half-life (t1/2) (h) | Rat | 4.2 |

| Brain-to-Plasma Ratio | Mouse | 0.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of a Btk inhibitor like this compound.

Btk Biochemical Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant Btk.

-

Materials: Recombinant human Btk enzyme, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-pY antibody, and TR-FRET compatible microplates.

-

Method:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the Btk enzyme, the peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for 1 hour.

-

Stop the reaction by adding EDTA.

-

Add the Eu-anti-pY antibody to detect the phosphorylated substrate.

-

Read the plate on a TR-FRET enabled plate reader.

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

-

Cellular Btk Autophosphorylation Assay

-

Objective: To assess the ability of this compound to inhibit Btk activity within a cellular context.

-

Materials: Ramos B-cell lymphoma cell line, anti-IgM antibody, lysis buffer, antibodies against total Btk and phospho-Btk (Y223), and Western blot reagents.

-

Method:

-

Culture Ramos cells to the desired density.

-

Pre-incubate the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the BCR by adding anti-IgM antibody for 10 minutes.

-

Lyse the cells and quantify total protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-Btk (Y223) and total Btk.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and calculate the IC50 for inhibition of Btk autophosphorylation.

-

B-cell Proliferation Assay

-

Objective: To evaluate the effect of this compound on B-cell proliferation.

-

Materials: Primary human B-cells isolated from peripheral blood, anti-IgM antibody, IL-4, and a proliferation detection reagent (e.g., CellTiter-Glo®).

-

Method:

-

Isolate primary B-cells from healthy donor blood using negative selection.

-

Plate the B-cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with anti-IgM and IL-4 to induce proliferation.

-

Incubate the plates for 72 hours.

-

Measure cell proliferation using a luminescent or colorimetric assay.

-

Determine the EC50 value for the inhibition of proliferation.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the B-cell signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

Caption: B-Cell Receptor (BCR) Signaling Pathway.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for Btk Inhibitor Characterization.

Conclusion

This compound represents a promising therapeutic agent due to its selective, non-covalent inhibition of Btk and its ability to penetrate the blood-brain barrier. By effectively blocking the B-cell receptor signaling cascade, it has the potential to be a valuable tool in the treatment of various B-cell malignancies and autoimmune disorders, including those affecting the central nervous system. The illustrative data and protocols provided in this guide offer a framework for the comprehensive evaluation of such inhibitors. Further research is necessary to fully elucidate the specific in vitro and in vivo properties of this compound and to realize its full therapeutic potential.

References

- 1. A novel Bruton's tyrosine kinase inhibitor JDB175 shows potent efficacy to suppress central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8088781B2 - Inhibitors of brutons tyrosine kinase - Google Patents [patents.google.com]

- 4. BTK inhibition in primary central nervous system lymphoma: mechanisms, clinical efficacy, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 6. Bruton’s tyrosine kinase inhibitors in the treatment of primary central nervous system lymphoma: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Btk-IN-31 in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bruton's tyrosine kinase (BTK) is a clinically validated target in a multitude of B-cell malignancies. The advent of covalent inhibitors has transformed the therapeutic landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). However, the emergence of resistance, often through mutations at the C481 binding site, has necessitated the development of next-generation inhibitors. Btk-IN-31 represents a promising class of selective, non-covalently reversible, and blood-brain barrier (BBB) permeable BTK inhibitors. While specific preclinical data for this compound is not extensively available in the public domain, this guide will provide a comprehensive overview of the target validation for this class of inhibitors in hematological malignancies. We will detail the underlying biology, mechanism of action, and the experimental protocols used to validate such compounds, using representative data from other non-covalent BTK inhibitors where applicable.

The Role of BTK in Hematological Malignancies

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] In normal B-cell development, BTK is essential for proliferation, differentiation, and survival.[4] In many B-cell cancers, the BCR pathway is constitutively active, providing a constant survival and proliferation signal to the malignant cells.[1][2] BTK's central role in this pathway makes it a prime therapeutic target.[3][5] Inhibition of BTK disrupts these pro-survival signals, leading to apoptosis of the cancer cells.[6]

The BTK Signaling Pathway

The B-cell receptor signaling cascade is initiated by antigen binding, which leads to the activation of several downstream kinases, including BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting cell survival and proliferation.[7]

References

- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of BTK inhibitors for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 7. BTK Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Btk-IN-31: A Novel Non-Covalent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway. Its role in the proliferation, differentiation, and survival of B-cells has made it a prime therapeutic target for a range of B-cell malignancies and autoimmune disorders. Btk-IN-31 is a novel, selective, and non-covalently reversible inhibitor of BTK that also possesses the significant advantage of being blood-brain barrier (BBB) permeable. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available data on this compound, also identified as Compound 2 in patent literature.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C24H23FN4O3. A summary of its key chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C24H23FN4O3 |

| Molecular Weight | 434.46 g/mol |

| IUPAC Name | Not publicly available |

| CAS Number | 2662512-02-7 |

| SMILES | NC1=NC=CN2C([C@H]3CC--INVALID-LINK--CO)=NC(C4=C(C=C(C=C4)OC5=CC=CC=C5)F)=C12 |

| Physical Description | Not publicly available |

| Solubility | Not publicly available |

Table 1: Chemical Properties of this compound

Mechanism of Action

This compound functions as a non-covalent, reversible inhibitor of Bruton's tyrosine kinase. Unlike covalent inhibitors that form a permanent bond with the Cysteine 481 residue in the ATP-binding pocket of BTK, this compound binds reversibly, offering a different pharmacological profile that may mitigate certain off-target effects and resistance mechanisms associated with covalent inhibitors.

The inhibition of BTK by this compound disrupts the downstream signaling cascade initiated by the B-cell receptor. This interference with the BCR pathway ultimately inhibits B-cell proliferation, survival, and activation, which are key pathological processes in various B-cell malignancies and autoimmune diseases.

Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Preclinical Data

Detailed quantitative preclinical data for this compound is primarily available within patent literature, specifically patent WO2021136219A1, where it is referred to as "Compound 2".

In Vitro Activity

While specific IC50 values for this compound are not publicly disclosed in readily available scientific literature, the patent indicates its potent inhibitory activity against BTK. The development of such targeted inhibitors typically involves extensive in vitro screening to determine their potency and selectivity.

Kinase Selectivity

This compound is described as a selective inhibitor of BTK. Kinase selectivity is a crucial parameter in drug development, as off-target inhibition can lead to undesirable side effects. A comprehensive kinase panel screening would be necessary to fully characterize the selectivity profile of this compound against other kinases.

In Vivo Studies

The blood-brain barrier permeability of this compound is a key feature highlighted in its description. This suggests its potential for treating central nervous system (CNS) lymphomas and other neurological conditions where BTK signaling plays a role. In vivo studies in animal models would be required to evaluate its efficacy, pharmacokinetics, and pharmacodynamics in a physiological setting.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and contained within patent documents. However, a general workflow for assessing the activity of a novel BTK inhibitor is outlined below.

Figure 2: General experimental workflow for the preclinical evaluation of a BTK inhibitor like this compound.

General Methodology for BTK Inhibition Assay (Biochemical)

-

Reagents and Materials : Recombinant human BTK enzyme, ATP, a suitable peptide substrate, kinase buffer, and the test compound (this compound).

-

Assay Procedure :

-

The BTK enzyme is incubated with varying concentrations of this compound in the kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

-

Data Analysis : The percentage of BTK inhibition is calculated for each concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Therapeutic Potential

As a selective, non-covalent, and BBB-permeable BTK inhibitor, this compound holds significant therapeutic potential for a variety of diseases, including:

-

B-Cell Malignancies : Such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Its ability to cross the BBB makes it particularly promising for primary CNS lymphoma.

-

Autoimmune Disorders : Including rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis (MS).

-

Other Inflammatory Conditions : Where BTK-mediated signaling in myeloid cells contributes to the pathology.

Conclusion

This compound is a promising new entrant in the field of BTK inhibitors. Its unique combination of non-covalent reversible inhibition and blood-brain barrier permeability sets it apart from many existing BTK inhibitors. While much of the detailed preclinical data remains within the confines of patent literature, the available information points towards a potent and selective compound with a broad range of potential therapeutic applications. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of this compound.

Preclinical Research Findings on Btk-IN-31: A Technical Overview

Initial investigations into the preclinical data for a compound specifically designated "Btk-IN-31" have not yielded publicly available research findings. Comprehensive searches across scientific databases and pharmaceutical company announcements did not identify a Bruton's tyrosine kinase (BTK) inhibitor with this specific nomenclature.

Therefore, this guide will provide a generalized framework for the preclinical evaluation of a novel BTK inhibitor, drawing upon established methodologies and data presentation formats from the broader field of BTK inhibitor research. This will serve as a template for what researchers, scientists, and drug development professionals would expect to see in a technical whitepaper for a compound like the hypothetical "this compound".

Core Mechanism of Action and Signaling Pathway

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1] Its activation triggers a cascade of downstream signaling events essential for B-cell proliferation, differentiation, and survival.[2][3] BTK inhibitors function by blocking the kinase activity of BTK, thereby attenuating these downstream signals.[4] This mechanism is fundamental to their therapeutic application in B-cell malignancies and autoimmune diseases.[2][5]

The binding of an antigen to the B-cell receptor initiates a signaling cascade that involves the phosphorylation of BTK. Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2), leading to the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] These molecules, in turn, activate downstream pathways such as NF-κB and MAP kinase, which are crucial for B-cell function.[2][3]

References

- 1. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

Btk-IN-31 and Its Impact on Downstream BTK Signaling: A Technical Guide

Disclaimer: Publicly available scientific literature and patent databases do not contain specific experimental data for the compound designated as "Btk-IN-31" (also referred to as "Compound 2" by some chemical suppliers). Therefore, this technical guide will provide an in-depth overview of the well-established effects of selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitors on downstream signaling pathways, which is the expected mechanism of action for this compound based on its general description as a selective, non-covalently reversible, and blood-brain barrier (BBB) permeable BTK inhibitor. The quantitative data and experimental protocols detailed herein are representative of this class of inhibitors and are provided to guide researchers in evaluating similar compounds.

Introduction to BTK and Its Signaling Pathway

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, proliferation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1]

Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and activation of Protein Kinase C (PKC). These events culminate in the activation of downstream transcription factors, including Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes Extracellular signal-regulated kinase (ERK). The activation of these pathways is critical for B-cell survival and proliferation.[1]

Mechanism of Action of Non-Covalent BTK Inhibitors

This compound is described as a non-covalently reversible inhibitor. Unlike covalent inhibitors (e.g., ibrutinib) that form a permanent bond with a cysteine residue (C481) in the BTK active site, non-covalent inhibitors bind to the ATP-binding pocket through reversible interactions such as hydrogen bonds and hydrophobic interactions. This mode of inhibition offers the potential to overcome resistance mechanisms associated with mutations at the C481 residue. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation and subsequent activation of BTK, thereby blocking the entire downstream signaling cascade.

Expected Effects of this compound on Downstream Signaling

Inhibition of BTK by a selective inhibitor like this compound is expected to lead to a dose-dependent reduction in the phosphorylation of key downstream signaling molecules. The anticipated effects are summarized in the table below.

| Downstream Target | Expected Effect of this compound | Rationale |

| p-BTK (autophosphorylation) | Decrease | Direct inhibition of BTK catalytic activity prevents its autophosphorylation, a key step in its full activation. |

| p-PLCγ2 | Decrease | As a direct substrate of BTK, inhibition of BTK activity will prevent the phosphorylation and activation of PLCγ2. |

| Intracellular Calcium Flux | Decrease | Inhibition of PLCγ2 activation prevents the generation of IP3, which is required for the release of calcium from intracellular stores. |

| p-ERK | Decrease | The MAPK/ERK pathway is downstream of BTK and its activation is attenuated upon BTK inhibition. |

| NF-κB Activation | Decrease | BTK signaling is a critical upstream regulator of the NF-κB pathway in B-cells. |

| Cell Proliferation/Viability | Decrease | Inhibition of pro-survival signals from the BCR pathway leads to decreased proliferation and induction of apoptosis in BTK-dependent cells. |

Quantitative Analysis of BTK Inhibition

While specific data for this compound is unavailable, the following table illustrates the typical quantitative data obtained for a potent, selective, non-covalent BTK inhibitor. These values are commonly determined through biochemical and cellular assays.

| Assay Type | Parameter | Typical Value Range for Potent Non-Covalent BTK Inhibitors | Cell Line/System |

| Biochemical Assay | IC50 (BTK enzyme) | 0.1 - 10 nM | Recombinant human BTK |

| Cellular Assay | IC50 (p-BTK inhibition) | 1 - 50 nM | Ramos (human Burkitt's lymphoma), TMD8 (human ABC-DLBCL) |

| Cellular Assay | IC50 (Cell Viability) | 10 - 500 nM | Ramos, TMD8, Primary CLL cells |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of BTK inhibitors on downstream signaling.

Western Blotting for Phosphorylated Proteins

Objective: To qualitatively and semi-quantitatively assess the phosphorylation status of BTK and its downstream targets.

Methodology:

-

Cell Culture and Treatment: Culture a relevant B-cell line (e.g., Ramos, TMD8) to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of the BTK inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for p-BTK, total BTK, p-PLCγ2, total PLCγ2, p-ERK, and total ERK overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of BTK (IC50 value).

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human BTK enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and varying concentrations of the BTK inhibitor in a kinase reaction buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radioactive Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced.

-

Fluorescence-based Assay: Using a fluorescently labeled substrate and detecting its phosphorylation by a specific antibody in a FRET or FP format.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation/Viability Assay

Objective: To assess the effect of the BTK inhibitor on the growth and viability of B-cell lymphoma cell lines.

Methodology:

-

Cell Seeding: Seed a B-cell lymphoma cell line (e.g., Ramos, TMD8) in a 96-well plate at a density of 1-5 x 10^4 cells/well.

-

Compound Treatment: Add varying concentrations of the BTK inhibitor to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or a resazurin-based reagent (like alamarBlue™) to each well.

-

Data Acquisition: Measure the luminescence or fluorescence signal according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viable cells against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the BTK signaling pathway and the experimental workflow for its analysis.

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound, as a selective, non-covalent BTK inhibitor, is poised to effectively block the BTK signaling cascade, a critical pathway for B-cell function. By inhibiting the phosphorylation of BTK and its downstream substrates like PLCγ2, it is expected to suppress pro-survival signals mediated by the MAPK and NF-κB pathways, ultimately leading to decreased proliferation and viability of BTK-dependent cancer cells. The experimental protocols and expected outcomes described in this guide provide a framework for the preclinical evaluation of this compound and other novel BTK inhibitors. Further public disclosure of specific data for this compound is required to fully elucidate its precise pharmacological profile.

References

Understanding the Selectivity Profile of a Novel BTK Inhibitor: A Technical Guide

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival.[1][2][3] Its dysregulation is implicated in various B-cell malignancies, making it a prominent therapeutic target.[1][3][4] The development of BTK inhibitors (BTKis) has revolutionized the treatment of these cancers.[5] However, the therapeutic efficacy and safety profile of a BTKi are intrinsically linked to its selectivity. Off-target effects, resulting from the inhibition of other kinases, can lead to adverse events.[6][7] This guide provides a comprehensive overview of the methodologies and data interpretation required to understand the selectivity profile of a novel BTK inhibitor, exemplified here as "Btk-IN-31".

Data Presentation: Kinase Selectivity Profile

A crucial aspect of characterizing a novel BTK inhibitor is to determine its potency and selectivity across the human kinome. This is typically achieved through large-scale kinase screening assays. The data is often presented as a table summarizing the inhibitory activity (e.g., IC50 values or percentage of inhibition at a given concentration) against a panel of kinases.

Table 1: Representative Kinase Selectivity Profile of a Novel BTK Inhibitor ("this compound")

| Kinase Target | IC50 (nM) | Fold Selectivity (IC50 Kinase / IC50 BTK) | Kinase Family |

| BTK | 5.0 | 1 | Tec |

| TEC | 50 | 10 | Tec |

| ITK | 100 | 20 | Tec |

| BMX | 75 | 15 | Tec |

| TXK | 150 | 30 | Tec |

| EGFR | >1000 | >200 | Tyr |

| JAK3 | >1000 | >200 | Tyr |

| SRC | 250 | 50 | Tyr |

| LYN | 125 | 25 | Tyr |

| BLK | 200 | 40 | Tyr |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of a BTK inhibitor's selectivity profile involves a combination of biochemical and cell-based assays.

Biochemical Kinase Profiling (e.g., KINOMEscan™)

Objective: To assess the binding affinity of the inhibitor against a large panel of purified human kinases.

Methodology:

-

Assay Principle: This is a competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

-

Procedure:

-

A panel of recombinant human kinases is used.

-

Each kinase is incubated with the test inhibitor at a fixed concentration (e.g., 1 µM) and the immobilized ligand.

-

The amount of kinase bound to the immobilized ligand is quantified.

-

The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the inhibitor to the kinase.

-

For kinases that show significant binding, dose-response curves are generated by testing a range of inhibitor concentrations to determine the dissociation constant (Kd) or IC50 value.

-

Cellular On-Target Engagement Assays

Objective: To confirm that the inhibitor engages and inhibits BTK in a cellular context.

Methodology:

-

Assay Principle: This assay measures the inhibition of BTK autophosphorylation at Tyr223 in response to BCR activation.

-

Procedure:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable B-cell line are pre-incubated with varying concentrations of the BTK inhibitor.

-

The B-cell receptor is stimulated with an anti-IgM antibody.

-

Cells are lysed, and the level of phosphorylated BTK (pBTK) is measured by Western blot or a plate-based immunoassay (e.g., ELISA).

-

The IC50 value for the inhibition of BTK phosphorylation is then calculated.

-

Cellular Off-Target Effect Assays

Objective: To evaluate the inhibitor's effect on signaling pathways mediated by potential off-target kinases.

Methodology (Example: EGFR Signaling):

-

Assay Principle: To assess the inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation. Ibrutinib, a first-generation BTKi, is known to inhibit EGFR.[7]

-

Procedure:

-

A cell line with high EGFR expression (e.g., A431) is treated with the BTK inhibitor.

-

The cells are then stimulated with epidermal growth factor (EGF).

-

Cell lysates are prepared, and the level of phosphorylated EGFR is determined by Western blot or ELISA.

-

A lack of inhibition of EGFR phosphorylation would indicate higher selectivity for BTK over EGFR.

-

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling Pathway

Caption: Simplified B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.

Experimental Workflow for Kinase Selectivity Profiling

Caption: Workflow for determining the selectivity profile of a novel BTK inhibitor.

References

- 1. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajmc.com [ajmc.com]

- 7. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: In Vitro Kinase Assay for Btk Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, activation, proliferation, and survival of B-cells.[1][2][3] Dysregulation of Btk activity is linked to various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, making it a prime therapeutic target.[2][4] Btk inhibitors block the signaling cascade that leads to B-cell proliferation and survival.[5] This application note provides a detailed protocol for an in vitro biochemical assay to determine the potency of inhibitors, such as Btk-IN-31, against Btk.

Btk Signaling Pathway

Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade. This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by SRC family kinases like LYN.[3] This recruits and activates Spleen tyrosine kinase (SYK), which in turn phosphorylates and activates Btk.[2][3][6] Activated Btk then phosphorylates phospholipase Cγ2 (PLCγ2).[2] Activated PLCγ2 cleaves PIP2 into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] These messengers trigger downstream pathways, including calcium mobilization and the activation of NF-κB and MAPK pathways, which ultimately promote B-cell survival and proliferation.[2][7]

References

- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

Btk-IN-31 protocol for western blot analysis of pBTK

An in-depth guide to the Western blot analysis of phosphorylated Bruton's tyrosine kinase (pBTK) using the inhibitor Btk-IN-31 is presented for researchers, scientists, and professionals in drug development. This document provides detailed protocols and application notes to ensure accurate and reproducible results.

Application Notes

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a key therapeutic target in various B-cell malignancies and autoimmune disorders.[1][2][3][4][5] The activation of BTK is a critical event that involves its phosphorylation at specific tyrosine residues, most notably Tyr551 in the activation loop and Tyr223 in the SH3 domain.[6] The phosphorylation of these sites is essential for the full activation of the kinase.[6]

This compound is a small molecule inhibitor designed to target BTK. Western blot analysis is a fundamental technique to assess the efficacy of such inhibitors by measuring the levels of phosphorylated BTK (pBTK) in cells or tissues. A decrease in the pBTK signal upon treatment with this compound indicates successful target engagement and inhibition.

When performing Western blot for phosphorylated proteins, it is crucial to prevent dephosphorylation during sample preparation and to use optimized reagents to minimize background and ensure specificity.[7][8] This protocol has been developed to provide a robust method for the analysis of pBTK levels.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

Caption: BTK signaling pathway upon B-cell receptor (BCR) activation.

Experimental Workflow

The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on BTK phosphorylation.

Caption: Workflow for Western blot analysis of pBTK.

Protocol: Western Blot Analysis of pBTK

This protocol provides a step-by-step guide for the detection of phosphorylated BTK.

Materials:

-

Cell Lines: Ramos cells (human Burkitt's lymphoma B-cell line) or other suitable cell lines expressing BTK.

-

This compound: Prepare stock solutions in DMSO.

-

Cell Stimulation Reagent: Anti-human IgM, F(ab')2 fragment.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast or hand-casted polyacrylamide gels.

-

Transfer Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]

-

Primary Antibodies:

-

Rabbit anti-phospho-BTK (Tyr223) antibody.[6]

-

Rabbit anti-BTK antibody.

-

Mouse anti-β-actin or other suitable loading control antibody.

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos cells to a density of 1-2 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-2 hours).

-

-

Cell Stimulation:

-

Stimulate the cells with anti-human IgM (e.g., 10-20 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.[6]

-

Include an unstimulated control.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Confirm successful transfer by Ponceau S staining.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9] Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background.[9]

-

Incubate the membrane with the primary antibody against pBTK (Tyr223) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated anti-rabbit IgG secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing (Optional):

-

To detect total BTK and a loading control on the same membrane, strip the membrane using a mild stripping buffer.

-

Block the membrane again and probe with the primary antibody for total BTK, followed by the appropriate secondary antibody and detection.

-

Repeat the stripping and reprobing process for the loading control (e.g., β-actin).

-

Data Presentation

Summarize the quantitative data from the Western blot analysis in a structured table. Densitometry analysis should be performed on the bands, and the pBTK signal should be normalized to the total BTK signal, which is then normalized to the loading control.

| Treatment Group | This compound Conc. (µM) | pBTK Signal (Arbitrary Units) | Total BTK Signal (Arbitrary Units) | Loading Control Signal (Arbitrary Units) | Normalized pBTK/Total BTK | Fold Change vs. Stimulated Control |

| Unstimulated Control | 0 | |||||

| Stimulated Control | 0 | 1.0 | ||||

| This compound | 0.1 | |||||

| This compound | 1 | |||||

| This compound | 10 |

References

- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Animal Studies of BTK Inhibitors

Disclaimer: As of November 2025, publicly available data specifically detailing in vivo animal studies for the Bruton's tyrosine kinase (BTK) inhibitor Btk-IN-31 is limited. The following application notes and protocols are therefore based on established methodologies for other well-characterized BTK inhibitors, such as ibrutinib and acalabrutinib. Researchers should consider these as a starting point and perform necessary dose-finding and toxicity studies for this compound.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the function of other hematopoietic cells like myeloid cells.[1][2][3][4] Its involvement in the proliferation, survival, and activation of B-cells has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[3][5][6] BTK inhibitors block the kinase activity of BTK, thereby disrupting these signaling pathways.[3] This document provides a generalized framework for conducting in vivo animal studies with BTK inhibitors, drawing from research on established compounds in this class.

Signaling Pathway of BTK

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT.[3][7] This cascade promotes B-cell proliferation, survival, and differentiation. BTK inhibitors function by blocking the ATP-binding site of BTK, thereby preventing its autophosphorylation and the subsequent downstream signaling events.[3][8]

Caption: Generalized BTK signaling pathway and the inhibitory action of this compound.

Quantitative Data from In Vivo Animal Studies of BTK Inhibitors

The following tables summarize dosages and administration routes for various BTK inhibitors used in preclinical animal models. This data can serve as a reference for designing studies with this compound.

Table 1: Dosage and Administration of BTK Inhibitors in Rodent Models

| BTK Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Reference |

| Ibrutinib | Biozzi Mice | Secondary Progressive EAE | Not Specified | Not Specified | [1][9] |

| GB7208 | Biozzi Mice | Secondary Progressive EAE | 10-fold lower than ibrutinib | Not Specified | [1][9] |

| Acalabrutinib | CBA/J Mice | B-cell Receptor Signaling | 25 mg/kg | Oral Gavage (single dose) | [10] |

| Acalabrutinib | CBA/J Mice | B-cell Receptor Signaling | 0.16 mg/mL in drinking water (~25 mg/kg/day) | Oral (5 days) | [10] |

| Acalabrutinib | C57BL/6 Mice | Chronic Lymphocytic Leukemia | In drinking water | Oral (continuous) | [11] |

| Acalabrutinib | Rats | Hemorrhagic Shock | Not Specified | Not Specified | [12] |

| Fenebrutinib | Rats | Hemorrhagic Shock | Matched to acalabrutinib | Not Specified | [12] |

| GDC-0853 | Sprague-Dawley Rats | Toxicity Study | Not Specified | Daily Doses | [13] |

| Ibrutinib | Mice | In vivo treatment | ~0.3 mg/mL in drinking water | Oral (1 week) | [14] |

Table 2: Dosage and Administration of BTK Inhibitors in Non-Rodent Models

| BTK Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Reference |

| Acalabrutinib | Dogs | B-Cell Non-Hodgkin Lymphoma | 2.5 mg/kg QD up to 15 mg/kg BID | Oral | [15] |

| Ibrutinib | Dogs | B-cell Lymphoma | Not Specified | Not Specified | [16] |

Experimental Protocols

1. Drug Formulation

The formulation of BTK inhibitors for in vivo administration is critical for ensuring bioavailability. A common vehicle for oral administration is a solution of (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) in water.

-

Example Formulation (based on acalabrutinib):

-

Prepare a vehicle solution of Trappsol®Cyclo (2-Hydroxypropyl-β-cyclodextrin) in sterile water.[10]

-

Dissolve the BTK inhibitor (e.g., acalabrutinib) in the vehicle solution to the desired concentration (e.g., for a 25 mg/kg dose).[10]

-

For administration in drinking water, a stock solution can be prepared and diluted in the drinking water to the final concentration (e.g., 0.16 mg/mL).[10]

-

-

Example Formulation (based on ibrutinib):

-

Prepare drinking water containing approximately 0.3 mg/mL ibrutinib and 3% (2-Hydroxypropyl)-β-cyclodextrin.[14]

-

2. Animal Models and Study Design

The choice of animal model will depend on the therapeutic area of interest. Models of B-cell malignancies and autoimmune diseases are commonly used.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model: A model for multiple sclerosis.[1][9]

-

Chronic Lymphocytic Leukemia (CLL) Models: Xenograft or adoptive transfer models are often utilized.[11]

-

Spontaneous Tumor Models: Naturally occurring cancers in animals, such as B-cell non-Hodgkin lymphoma in dogs, can provide a more clinically relevant model.[15]

3. Experimental Workflow

The following diagram outlines a general workflow for an in vivo efficacy study of a BTK inhibitor.

Caption: A generalized experimental workflow for in vivo BTK inhibitor studies.

4. Endpoint Analysis

-

Pharmacokinetics (PK): Plasma concentrations of the BTK inhibitor should be measured at various time points after administration to determine parameters such as Cmax, Tmax, and AUC.[17]

-

Pharmacodynamics (PD) / Target Engagement:

-

BTK Occupancy: The degree of BTK inhibition can be assessed by measuring the occupancy of the inhibitor in target tissues (e.g., spleen, tumor).[11][17]

-

Downstream Signaling: The phosphorylation status of BTK (pY223) and downstream molecules like PLCγ2 can be measured by Western blot or flow cytometry to confirm target engagement and biological activity.[11][17]

-

-

Efficacy:

-

Tumor Growth Inhibition: In oncology models, tumor volume should be measured regularly.[17]

-

Clinical Scoring: In autoimmune models like EAE, disease severity is monitored using a clinical scoring system.[1][9]

-

Histopathology: Tissues of interest should be collected for histological analysis to assess disease pathology.[1][9]

-

Flow Cytometry: Immune cell populations in the blood, spleen, and other relevant tissues can be analyzed to assess the effect of the BTK inhibitor on immune cell subsets.[1]

-

Conclusion

References

- 1. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton’s tyrosine kinase inhibition attenuates liver damage in a mouse warm ischemia and reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

- 15. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Btk-IN-31 in B-cell Activation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell activation is a cornerstone of the adaptive immune response, and its dysregulation is implicated in various pathologies, including autoimmune diseases and B-cell malignancies. A key mediator in the B-cell receptor (BCR) signaling cascade is Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase. Inhibition of Btk has emerged as a promising therapeutic strategy for a range of conditions.

Btk-IN-31 is a selective, non-covalently reversible, and blood-brain barrier (BBB) permeable inhibitor of Btk. Its reversible nature offers a distinct pharmacological profile compared to covalent inhibitors, potentially leading to a different spectrum of on- and off-target effects and a more controlled modulation of B-cell activity. The ability of this compound to cross the BBB also opens avenues for investigating the role of B-cell activation in neurological disorders with an inflammatory component.

These application notes provide a comprehensive guide for utilizing this compound as a tool to study B-cell activation. The document includes an overview of the BCR signaling pathway, quantitative data for representative non-covalent Btk inhibitors, and detailed protocols for key experimental assays.

B-cell Receptor (BCR) Signaling Pathway

The B-cell receptor (BCR) signaling pathway is a complex cascade of molecular events initiated by the binding of an antigen to the BCR. This pathway is crucial for B-cell survival, proliferation, differentiation, and antibody production.[1][2][3] Btk plays a pivotal role in transducing signals downstream of the BCR. Upon BCR engagement, Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A and CD79B. This leads to the recruitment and activation of Syk, which in turn phosphorylates and activates Btk. Activated Btk then phosphorylates and activates phospholipase Cγ2 (PLCγ2), a critical step that leads to the generation of second messengers, calcium mobilization, and the activation of downstream transcription factors like NF-κB, ultimately driving B-cell activation.[1][3]

Quantitative Data

Due to the limited availability of public data for this compound, the following tables present representative data from other well-characterized, non-covalent, reversible Btk inhibitors to illustrate the expected potency and cellular effects.

Table 1: In Vitro Potency of Representative Non-Covalent, Reversible Btk Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Fenebrutinib | Wild-type BTK | Biochemical | 3.7 | [4] |

| Fenebrutinib | BTK C481S Mutant | Biochemical | 2.1 | [4] |

| ARQ 531 | Wild-type BTK | Biochemical | 0.85 | [4] |

| ARQ 531 | BTK C481S Mutant | Biochemical | 0.39 | [4] |

Table 2: Cellular Activity of Representative Non-Covalent, Reversible Btk Inhibitors

| Compound | Cell Line | Assay | Endpoint | IC50 (nM) | Reference |

| Fenebrutinib | Ramos (B-cell lymphoma) | Proliferation | Cell Viability | ~100 | [4] |

| ARQ 531 | Primary CLL cells | Proliferation | Cell Viability | <1000 | [4] |

Experimental Protocols

The following are detailed protocols for key experiments to study B-cell activation using this compound.

B-cell Isolation and Culture

Objective: To obtain a pure population of B-cells for in vitro experiments.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

B-cell isolation kit (e.g., magnetic-activated cell sorting - MACS)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol

-

Cell culture plates

Protocol:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Isolate B-cells from PBMCs using a negative selection B-cell isolation kit according to the manufacturer's instructions. This method enriches for untouched B-cells.

-

Assess the purity of the isolated B-cells by flow cytometry using a B-cell specific marker (e.g., CD19). Purity should be >95%.

-

Resuspend the purified B-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

B-cell Activation Assay

Objective: To induce B-cell activation in vitro to study the effects of this compound.

Materials:

-

Purified B-cells

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

B-cell stimuli:

-

Anti-IgM antibody (F(ab')2 fragment)

-

Anti-CD40 antibody

-

CpG oligodeoxynucleotides

-

-

Complete RPMI-1640 medium

Protocol:

-

Seed the purified B-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.

-

Stimulate the B-cells by adding the desired agonist (e.g., 10 µg/mL anti-IgM) to each well.

-

Incubate the plate for the desired time period depending on the downstream application (e.g., 24-72 hours for proliferation and activation marker expression).

Western Blotting for Btk Signaling Pathway Analysis

Objective: To assess the phosphorylation status of Btk and its downstream targets.

Materials:

-

Treated and stimulated B-cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Btk (Tyr223), anti-Btk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

After stimulation, harvest the B-cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Flow Cytometry for B-cell Activation Markers

Objective: To quantify the expression of cell surface activation markers on B-cells.

Materials:

-

Treated and stimulated B-cells

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86

-

Flow cytometer

Protocol:

-

After 24-48 hours of stimulation, harvest the B-cells and wash them with FACS buffer.

-

Resuspend the cells in FACS buffer and incubate with the fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of CD69+ and CD86+ cells within the CD19+ B-cell population.

Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration following BCR stimulation.

Materials:

-

Purified B-cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

This compound

-

Anti-IgM antibody

-

Flow cytometer or fluorescence plate reader capable of kinetic measurements

Protocol:

-

Load the purified B-cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend them in HBSS.

-

Pre-incubate the cells with this compound or vehicle for 15-30 minutes at room temperature.

-

Acquire a baseline fluorescence reading for a short period.

-

Add the anti-IgM stimulus and immediately begin recording the fluorescence intensity over time.

-

Analyze the kinetic data to determine the peak fluorescence and the area under the curve, which are indicative of the magnitude of the calcium response.

Conclusion

This compound represents a valuable research tool for investigating the intricacies of B-cell activation and the role of Btk in health and disease. Its non-covalent, reversible mechanism of action and ability to penetrate the blood-brain barrier provide unique opportunities for exploration in immunology, oncology, and neuroscience. The protocols outlined in these application notes offer a robust framework for researchers to effectively utilize this compound in their studies of B-cell biology. It is always recommended to optimize experimental conditions for specific cell types and research questions.

References

- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.ctfassets.net [assets.ctfassets.net]

- 3. Bruton’s tyrosine kinase inhibitors in the treatment of primary central nervous system lymphoma: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Flow Cytometry Analysis of Btk-IN-31 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. Btk-IN-31 is a selective, non-covalent, and reversible inhibitor of Btk that can penetrate the blood-brain barrier, offering significant research potential in oncology, immunology, and neurology.[1][2][3]

These application notes provide detailed protocols for assessing the cellular effects of this compound using flow cytometry. The described methods will enable researchers to quantify the impact of this compound on apoptosis, cell cycle progression, and the phosphorylation status of key proteins within the Btk signaling cascade.

Btk Signaling Pathway

Btk is a key kinase downstream of the B-cell receptor (BCR). Upon BCR engagement, Btk is recruited to the plasma membrane and phosphorylated, leading to its activation. Activated Btk, in turn, phosphorylates and activates downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and ERK, promoting B-cell survival and proliferation. Inhibition of Btk by compounds like this compound is expected to block these downstream signaling events, leading to cell cycle arrest and apoptosis in B-cell lymphoma and other relevant cell types.

Figure 1: Simplified Btk Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

I. Cell Treatment with this compound

Note: The optimal concentration of this compound should be determined empirically for each cell line. We recommend performing a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the IC50 value for growth inhibition. The following protocol provides a general guideline.

-

Cell Culture: Culture your B-cell lymphoma cell line (e.g., TMD8, Ramos) in appropriate media and conditions to maintain logarithmic growth.

-

Cell Seeding: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a multi-well plate.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations.

-

Treatment: Add the diluted this compound to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

II. Flow Cytometry Analysis of Apoptosis (Annexin V and Propidium Iodide Staining)

This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Harvesting: After treatment with this compound, collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide (PI) staining solution.

-

-

Analysis: Analyze the cells by flow cytometry within one hour of staining.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

III. Flow Cytometry Analysis of Cell Cycle (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases).

-

Cell Harvesting and Fixation:

-

Harvest this compound treated cells by centrifugation.

-

Wash once with cold 1X PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Fix the cells at 4°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells twice with 1X PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Analysis: Analyze the cells by flow cytometry.

IV. Phospho-Flow Cytometry for Btk Signaling Pathway Analysis

This protocol enables the simultaneous measurement of the phosphorylation status of Btk and its downstream targets at the single-cell level.

-

Cell Treatment and Stimulation (Optional):

-

Treat cells with this compound for the desired duration.

-

For stimulated conditions, activate the BCR pathway by adding anti-IgM or anti-IgG for a short period (e.g., 2-10 minutes) before fixation.

-

-

Fixation:

-

Immediately after treatment/stimulation, fix the cells by adding formaldehyde to a final concentration of 1.6% and incubate for 10 minutes at room temperature.

-

-

Permeabilization:

-

Centrifuge the fixed cells and discard the supernatant.

-

Resuspend the pellet in ice-cold methanol and incubate for 30 minutes on ice.

-

-

Staining:

-

Wash the cells twice with staining buffer (PBS with 1% BSA).

-

Aliquot approximately 1 x 10^6 cells per tube.

-

Add fluorescently conjugated antibodies against p-Btk (Y551), p-PLCγ2 (Y759), and p-ERK1/2 (T202/Y204) and incubate for 60 minutes at room temperature in the dark.

-

Include isotype controls for each antibody.

-

-

Analysis: Wash the cells once with staining buffer and analyze by flow cytometry.

Data Presentation

Quantitative data from the flow cytometry experiments should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Apoptosis Analysis of this compound Treated Cells